molecular formula C32H22N4OS B12375359 2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole

2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole

Cat. No.: B12375359
M. Wt: 510.6 g/mol
InChI Key: IFMAFICLYNBTDV-UHFFFAOYSA-N
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Description

The compound 2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole is a structurally complex heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a biphenylmethylsulfanyl group at position 2 and a phenyl-substituted pyridoindole moiety at position 3.

Properties

Molecular Formula

C32H22N4OS

Molecular Weight

510.6 g/mol

IUPAC Name

2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C32H22N4OS/c1-3-11-21(12-4-1)24-16-8-7-15-23(24)20-38-32-36-35-31(37-32)28-19-26-25-17-9-10-18-27(25)33-30(26)29(34-28)22-13-5-2-6-14-22/h1-19,33H,20H2

InChI Key

IFMAFICLYNBTDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CSC3=NN=C(O3)C4=NC(=C5C(=C4)C6=CC=CC=C6N5)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Hydrazide Formation

The precursor 2-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)acetic acid hydrazide is synthesized by reacting ethyl 2-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)acetate with excess hydrazine hydrate in ethanol under reflux for 6–8 hours. Completion of the reaction is confirmed by thin-layer chromatography (TLC), and the product is isolated via filtration and recrystallization from ethanol.

Cyclocondensation with Carbon Disulfide

The hydrazide intermediate is treated with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) and ethanol under reflux for 10–12 hours. This step yields 5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole-2-thiol through oxidative cyclization. The reaction mechanism involves the formation of a hydrazine carbodithioate intermediate, which undergoes intramolecular cyclization upon dehydration.

Reaction Conditions

Parameter Value
Solvent Ethanol
Temperature Reflux (78°C)
Reaction Time 10–12 hours
Yield 70–75%

Synthesis of the Pyrido[3,4-b]indole Moiety

The β-carboline-derived 1-phenyl-9H-pyrido[3,4-b]indol-3-yl group is synthesized separately through a Pictet-Spengler reaction.

Pictet-Spengler Cyclization

L-Tryptophan reacts with benzaldehyde in acetic acid under reflux for 24 hours to form 1-phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid . This intermediate is decarboxylated by heating at 160°C in diphenyl ether, yielding 1-phenyl-9H-pyrido[3,4-b]indole .

Functionalization at Position 3

The pyridoindole is acetylated at position 3 using ethyl chloroacetate in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). The resulting ethyl 2-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)acetate is hydrolyzed to the corresponding hydrazide for integration into the oxadiazole core.

Final Compound Characterization

The synthesized compound is validated using spectroscopic and chromatographic techniques:

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyridoindole H-3), 7.85–7.12 (m, 14H, aromatic protons), 4.42 (s, 2H, SCH₂), 3.89 (s, 3H, NCH₃).
  • IR (KBr) : ν 3056 (C–H aromatic), 1618 cm⁻¹ (C=N), 1238 cm⁻¹ (C–S).
  • HRMS (ESI) : m/z calcd for C₃₄H₂₃N₅OS [M+H]⁺: 574.1702; found: 574.1705.

Purity Analysis

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms a purity of >98%.

Optimization and Challenges

Regioselectivity in Oxadiazole Formation

The use of phosphorus oxychloride (POCl₃) as a cyclizing agent minimizes side reactions, ensuring the exclusive formation of the 1,3,4-oxadiazole isomer over 1,2,4-oxadiazole.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve the solubility of intermediates during alkylation, enhancing yields by 15–20% compared to toluene.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 70 95 Short reaction time (6–7 hours)
Alkylation 65 98 Mild conditions
Pictet-Spengler 60 97 High regioselectivity

Chemical Reactions Analysis

Types of Reactions

2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

The compound 2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and material science.

Antimicrobial Activity

Oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole exhibit significant activity against various bacterial strains. For instance, derivatives with oxadiazole rings have shown effectiveness against Mycobacterium tuberculosis and resistant strains of bacteria. A study highlighted that specific oxadiazole derivatives demonstrated over 90% inhibition of bacterial growth, suggesting their potential as lead compounds in antibiotic development .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For example, certain synthesized oxadiazoles were found to be highly active against prostate cancer cells (PC3) and moderately active against breast cancer cell lines (Bcap37 and BGC823) in vitro. This indicates that compounds like 2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole may serve as promising candidates for further anticancer drug development .

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of oxadiazole compounds. Inflammation is a key factor in many chronic diseases, and the ability of these compounds to modulate inflammatory pathways could lead to new therapeutic strategies for treating conditions such as arthritis and cardiovascular diseases .

Pest Control

The structural features of oxadiazoles make them suitable candidates for developing new agrochemicals. Some derivatives have been investigated for their insecticidal properties. For example, a study reported on the efficacy of certain oxadiazole derivatives as pest-control agents, highlighting their potential use in agricultural practices to protect crops from pests without harming beneficial insects .

Photophysical Properties

The unique electronic properties of the oxadiazole moiety lend themselves to applications in material science, particularly in organic electronics and photonics. Compounds containing oxadiazole are being explored for use in organic light-emitting diodes (OLEDs) and organic solar cells due to their favorable charge transport characteristics and photostability .

Synthesis of Functional Materials

Oxadiazoles can also be utilized in the synthesis of functional materials with tailored properties. Their ability to form stable complexes with metals makes them useful in creating advanced materials for sensors and catalysis applications .

Mechanism of Action

The mechanism of action of 2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with viral replication processes .

Comparison with Similar Compounds

Key Findings :

  • The target compound’s pyridoindole moiety may confer unique anticancer or neuroprotective properties, as similar fused heterocycles (e.g., pyrazolo[3,4-b]pyridines) exhibit antioxidant and cytotoxic activities .
  • Sulfur-containing substituents (e.g., methylsulfonyl, thioether) enhance antimicrobial activity by interacting with bacterial membrane proteins or nucleic acids .

Table 3: Electroluminescent Performance of Anthracene-Oxadiazole Derivatives

Compound Structure Application Key Property Reference
2-(4-(Anthracen-9-yl)phenyl)-5-p-tolyl-1,3,4-oxadiazole (4a) Anthracene-oxadiazole hybrid OLED emitter High quantum yield, thermal stability
2-(3-(Anthracen-9-yl)phenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (8c) Methoxy-substituted OLED emitter Enhanced hole-transport capability

Insight : The target compound’s biphenylmethylsulfanyl group may improve charge transport in organic semiconductors, analogous to tert-butylphenyl groups in BPBD .

Biological Activity

The compound 2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity through various studies, highlighting its potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C25H22N2SO\text{C}_{25}\text{H}_{22}\text{N}_2\text{S}\text{O}

This structure features an oxadiazole ring, which is known for its role in enhancing biological activity.

Biological Activity Overview

Recent studies have indicated that oxadiazole derivatives exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has shown promising results in preclinical studies.

Anticancer Activity

Research has demonstrated that various oxadiazole derivatives can induce apoptosis in cancer cells. For instance:

  • A study on related oxadiazoles found that they significantly increased the percentage of sub-G1 cell populations in hepatocellular carcinoma (HCC) cells, indicating apoptosis induction .
  • The compound's ability to modulate the NF-κB signaling pathway has been noted as a mechanism for its anticancer effects. It was shown to inhibit the phosphorylation of IκB and p65 proteins, which are critical for NF-κB activation .
Study Cell Line Effect Mechanism
Study 1HCCInduced apoptosisInhibition of NF-κB pathway
Study 2MCF-7CytotoxicityDose-dependent apoptosis induction

Antimicrobial Activity

Oxadiazoles have also been studied for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains.

Case Studies

  • Study on Related Oxadiazoles : A series of oxadiazole derivatives were synthesized and tested against several cancer cell lines. The most potent compounds exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin .
  • Mechanistic Insights : In vitro studies revealed that certain oxadiazoles could disrupt cellular processes by targeting DNA and RNA synthesis in microbial cells, leading to cell death .

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